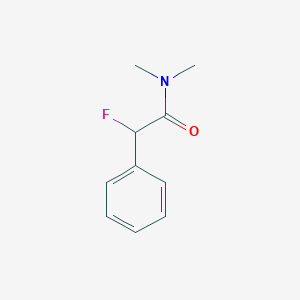

2-fluoro-N,N-dimethyl-2-phenylacetamide

Description

Significance of Fluorine Substitution in Organic Molecules for Advanced Chemical Applications

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical design. Fluorine is the most electronegative element, and its substitution for hydrogen can profoundly alter a molecule's physical, chemical, and biological properties. wikipedia.orgtandfonline.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of a compound by making it resistant to oxidative metabolism. wikipedia.orgtandfonline.com This increased stability is a highly sought-after trait in the development of advanced materials and pharmaceuticals.

Furthermore, fluorine substitution can modulate key physicochemical properties such as lipophilicity, acidity, basicity, and molecular conformation. nih.govacs.org For instance, replacing a hydrogen atom (van der Waals radius of 1.20 Å) with a fluorine atom (van der Waals radius of 1.47 Å) causes only a minor steric change, allowing the fluorinated molecule to often bind to the same protein receptors as its non-fluorinated counterpart. tandfonline.com However, the electronic effects of the C-F bond can lead to altered binding affinities and improved selectivity. tandfonline.com These unique "fluorine effects" have made organofluorine compounds critical in materials science, agrochemicals, and medicinal chemistry. wikipedia.orgpen2print.org

Overview of Amide Functionality in Synthetic and Structural Contexts

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom (R-CO-NR'R''), is one of the most ubiquitous and fundamental linkages in chemistry and biology. nih.govnumberanalytics.com It forms the backbone of peptides and proteins and is present in approximately 25% of all marketed pharmaceutical drugs. rsc.org The stability of the amide bond is a key feature; it is roughly 100 times more stable toward hydrolysis than an ester bond, a resilience crucial for maintaining protein structure in aqueous environments. wikipedia.org

Structurally, the amide group is planar due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl π-system. This planarity influences the three-dimensional structure of larger molecules. Amides can act as both hydrogen bond donors (in primary and secondary amides) and acceptors (via the carbonyl oxygen), which is critical for molecular recognition and solubility. nih.govwikipedia.org In synthetic chemistry, the formation of amide bonds is one of the most frequently performed reactions. rsc.org Common methods include the reaction of a carboxylic acid with an amine using a coupling agent, or the reaction of an amine with more reactive carboxylic acid derivatives like acyl chlorides or esters. numberanalytics.commasterorganicchemistry.com

Positioning of 2-Fluoro-N,N-dimethyl-2-phenylacetamide within the Landscape of α-Fluorinated Amides

This compound is an α-fluorinated amide, meaning a fluorine atom is attached to the carbon adjacent to the amide carbonyl group (the α-carbon). This specific placement combines the properties of the amide group with the significant electronic effects of the α-fluorine atom.

The compound's structure features:

A phenylacetamide core : This provides a foundational structure found in various chemical contexts. nih.govnih.gov

A tertiary amide : The nitrogen atom is bonded to two methyl groups (N,N-dimethyl). Unlike primary or secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors. wikipedia.org This affects their solubility and intermolecular interactions.

An α-fluoro substituent : The fluorine atom at the α-position exerts a strong inductive electron-withdrawing effect. This can influence the reactivity of the adjacent carbonyl group and the acidity of the α-proton (if one were present). The presence of fluorine can also create unique conformational preferences due to stereoelectronic effects. nih.gov

This compound serves as a model for studying the interplay between these structural features. It is a member of a class of molecules that are valuable as synthetic intermediates and as building blocks for more complex fluorinated structures. nih.govacs.org

Historical Context and Evolution of Research on Fluorinated Phenylacetamides

Research into fluorinated organic compounds began in the early 20th century, but their application in life sciences and materials science accelerated significantly in the post-war era. The first fluorinated pharmaceutical, Florinef acetate, was introduced in 1954, demonstrating the potential benefits of fluorine incorporation. mdpi.com

The study of phenylacetamides has a long history due to their presence in natural products and their utility as synthetic precursors. nih.gov The convergence of these two fields—fluorine chemistry and phenylacetamide chemistry—led to investigations into fluorinated phenylacetamides. Early research often focused on the synthesis and reactivity of such compounds. For example, methods for introducing fluorine at specific positions on the phenyl ring or on the acetyl side chain were developed. nih.govnih.gov

More recent research has delved into the asymmetric synthesis of α-fluorinated amides, aiming to control the stereochemistry at the fluorine-bearing carbon center, which is crucial for applications where specific 3D structures are required. nih.govmdpi.com The evolution of research shows a trend from simple synthesis to the sophisticated use of α-fluorination as a tool to fine-tune molecular properties for specific, advanced applications. While extensive literature exists on fluorinated phenylacetamides as a class, public domain research specifically detailing the synthesis and properties of this compound remains limited.

Compound Data Tables

The following tables provide comparative data for the parent compound, N,N-dimethyl-2-phenylacetamide, and a related α-fluorinated amide to provide context for the properties of this compound.

Table 1: Physical and Chemical Properties of N,N-Dimethyl-2-phenylacetamide Data sourced from PubChem CID 87853. nih.gov

| Property | Value |

| IUPAC Name | N,N-dimethyl-2-phenylacetamide |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 18925-69-4 |

| Physical Description | Solid |

| XLogP3 | 1.3 |

Table 2: Properties of a Structurally Related α-Fluorinated Amide Data for 2-Fluoro-N-phenylacetamide, sourced from ChemSpider ID 9132. chemspider.com

| Property | Value |

| IUPAC Name | 2-Fluoro-N-phenylacetamide |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.16 g/mol |

| CAS Number | 330-68-7 |

| Synonym | α-Fluoroacetanilide |

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21g/mol |

IUPAC Name |

2-fluoro-N,N-dimethyl-2-phenylacetamide |

InChI |

InChI=1S/C10H12FNO/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

InChI Key |

WEIAJPQKIYHLGQ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)F |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)F |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 2 Fluoro N,n Dimethyl 2 Phenylacetamide

Influence of α-Fluorine on Amide Reactivity and Chemoselectivity

The presence of a fluorine atom at the α-position profoundly alters the electronic and steric environment of the amide functional group. These changes have a direct impact on the molecule's reactivity, particularly concerning the carbonyl carbon and the acidity of the α-carbon.

Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). rsc.org This effect significantly influences the acidity of the α-carbon. The pKa of monofluoroacetic acid is 2.66, which is considerably lower than the 4.83 pKa of butanoic acid, demonstrating the acidifying effect of an α-fluorine atom. reddit.com This increased acidity at the α-position is a direct result of the stabilization of the conjugate base (carbanion) by the adjacent electron-withdrawing fluorine atom.

The inductive effect of fluorine also extends to the carbonyl carbon, increasing its electrophilicity. By withdrawing electron density, the fluorine atom makes the carbonyl carbon more susceptible to nucleophilic attack. This enhanced reactivity is a key factor in many of the transformations that α-fluoroamides undergo.

Table 1: Comparison of pKa Values for Carboxylic Acids

| Carboxylic Acid | pKa Value |

|---|---|

| Butanoic Acid | 4.83 |

| Monofluoroacetic Acid | 2.66 |

| Trifluoroacetic Acid | 0.23 |

This table illustrates the significant increase in acidity with the substitution of fluorine atoms on the α-carbon. reddit.com

The conformation of the O=C–C–F dihedral angle in α-fluoroamides is a subject of considerable interest due to its impact on reactivity. X-ray and computational studies have shown that α-fluoroamides preferentially adopt a trans-planar conformation, where the fluorine atom is positioned opposite to the carbonyl oxygen. rsc.orgst-andrews.ac.uklookchem.com This preference can be substantial, with a calculated energy difference of up to 7.5 kcal/mol in favor of the trans-disposition for fluoroacetamide. lookchem.com This contrasts with α-fluoroaldehydes and α-fluoroketones, where the energy difference between cis and trans conformations is much smaller. lookchem.com

This conformational preference is governed by stereoelectronic effects. The alignment of the C-F bond with the carbonyl group influences the molecule's orbital interactions. While it might be expected that the high electronegativity of fluorine would make α-fluoro ketones more reactive, studies have shown they can be slightly less reactive towards nucleophiles like borohydride (B1222165) compared to their chloro and bromo analogs. beilstein-journals.org This has been attributed to the higher energy barrier for fluoro ketones to access reactive conformations where the C-F bond is orthogonal to the carbonyl group, which is necessary for optimal orbital overlap. beilstein-journals.org Repulsion between the non-polarizable lone pairs of fluorine and the filled C=O π-orbital may disfavor these conformations. beilstein-journals.org

Detailed Mechanistic Pathways of Key Transformations

The unique electronic and stereoelectronic properties of 2-fluoro-N,N-dimethyl-2-phenylacetamide and related α-fluoroamides make them valuable substrates in a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for their application in organic synthesis.

The synthesis of α-fluoroamides can be achieved through various methods, including silver-catalyzed reactions. While the specific mechanism for the direct fluorination-aminocarbonylation of styrene (B11656) to form this compound is a specialized topic, the principles can be inferred from related silver-catalyzed fluorination reactions. These reactions often proceed under mild conditions and are distinct from traditional palladium-catalyzed cross-coupling. nih.gov A proposed mechanism may involve a high-valent silver fluoride (B91410) complex, with the C-F bond forming via reductive elimination. nih.gov The presence of a radical inhibitor, butylated hydroxytoluene (BHT), has been shown to have no effect on some silver-catalyzed fluorinations, suggesting a non-radical pathway involving a high-valent silver intermediate. nih.gov

α-Fluoroamides can undergo novel transformations such as radical N-perfluoroalkylation followed by defluorination. nih.govacs.orgnih.govdiva-portal.org This process typically involves the N-perfluoroalkylation of a suitable precursor, leading to a labile N-perfluoroalkylated intermediate. nih.govacs.org This intermediate can then undergo a controlled defluorination. A proposed mechanism suggests that the defluorination is facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group, proceeding through an oxaziridine (B8769555) intermediate. nih.govacs.org This transient species is then reduced, for example by Zn/HCl, to an iminoyl fluoride, which subsequently hydrolyzes to yield the final amide product. nih.govacs.org This pathway highlights the versatility of fluorinated intermediates in synthesizing a variety of fluorine-containing compounds. nih.govacs.orgdiva-portal.org

Table 2: Proposed Mechanistic Steps in Defluorinative Functionalization

| Step | Intermediate/Process | Description |

|---|---|---|

| 1 | N-Perfluoroalkylation | Formation of a labile N-perfluoroalkylated hydroxylamine (B1172632) intermediate. |

| 2 | Defluorination | Facilitated by the nitrogen lone pair, leading to an oxaziridine intermediate. |

| 3 | Reduction | The oxaziridine is reduced to an iminoyl fluoride. |

| 4 | Hydrolysis | The iminoyl fluoride is hydrolyzed to the final amide product. |

This table outlines the key proposed steps in the radical N-perfluoroalkylation–defluorination of related systems. nih.govacs.org

The N,N-dimethylamide moiety exhibits its own characteristic reactivity. The deprotonation of an N-methyl group in N,N-dimethylacetamide analogs can lead to the formation of reactive intermediates. For instance, treatment of N,N-dimethyl-2-phenylacetamide with a strong base like potassium t-butoxide can lead to deprotonation. nih.gov The resulting species can then react with electrophiles. In some reactions involving N,N-dimethylformamide (a close analog), deprotonation is proposed to lead to an intermediate that adds to another molecule of DMF, eventually forming an iminium ion. nih.gov

The formation of iminium ions is a common mechanistic feature in the chemistry of N,N-dialkylamides. masterorganicchemistry.comnih.gov These ions are highly electrophilic and can be generated by the protonation of an imine or through other activation methods. nih.gov In the context of N,N-dimethylacetamide analogs, an iminium ion could be formed via the elimination of a leaving group from the α-carbon of one of the N-methyl groups, rendering it susceptible to nucleophilic attack. This reactivity pathway is crucial for various functionalization reactions of the N,N-dimethylamide group.

Understanding of Undesired Hydrodehalogenation in Fluorinated Aryl Systems

In the synthesis and functionalization of fluorinated aromatic compounds, such as those related to this compound, a common and often problematic side reaction is hydrodehalogenation. This process involves the replacement of a halogen atom on the aryl ring with a hydrogen atom, leading to a reduction in the yield of the desired product and complicating purification processes. Mechanistic investigations, particularly in the context of palladium-catalyzed cross-coupling reactions, have shed light on the origins and pathways of this undesired reaction. acs.orgelsevierpure.com

Research indicates that hydrodehalogenation is a significant competing pathway to the desired carbon-carbon bond formation. acs.org A key finding is that water can serve as a possible hydrogen source for this reaction. acs.orgelsevierpure.comresearchgate.net The mechanism is not straightforward and can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions.

Studies using density functional theory (DFT) calculations have been employed to explore potential reaction pathways. One proposed route involves a direct hydrodehalogenation process facilitated by a phosphine (B1218219) ligand and water, which can occur before the formation of the expected aryl-palladium(II)-halide complexes (ArF–Pd(II)–Br). acs.orgelsevierpure.com This suggests that the hydrodehalogenation can be a very rapid process, competing effectively with the oxidative addition step of the catalytic cycle.

The general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination. Hydrodehalogenation can interfere at the initial stages. The Pd(0) complex, coordinated with phosphine ligands, reacts with the fluorinated aryl halide. In the presence of a hydrogen source, such as water, a competing reaction pathway can lead to the formation of the hydrodehalogenated arene and a palladium-halide species, thereby consuming the starting material without forming the desired cross-coupled product. acs.orgfigshare.comfigshare.com The control over this undesired pathway is crucial for the efficient synthesis of functionalized fluorinated aryl compounds.

Kinetic and Thermodynamic Studies of Reaction Processes

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the public literature. However, to understand the reactivity of the amide functional group, kinetic studies on structurally related compounds such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) can provide valuable insights.

Theoretical studies on the hydrogen abstraction reactions of amides with various radicals (like OH, Cl, and NO3) show that the reaction kinetics are sensitive to the amide's structure. nih.gov For DMA, the reaction with radicals can proceed via hydrogen abstraction from either the acetyl-methyl group (CH3C(O)-) or the N-methyl groups (-N(CH3)2). The process typically occurs in two steps: the formation of a more stable intermediate complex between the amide and the radical, followed by the abstraction of a hydrogen atom. nih.gov

The major reaction channel for amides like DMA is often the abstraction of a hydrogen atom from the methyl groups attached to the nitrogen atom. nih.gov This is a critical consideration in understanding the potential side reactions and stability of this compound under various chemical environments, particularly those involving radical species. The presence of the phenyl and fluoro groups on the α-carbon would significantly influence the bond dissociation energies and, consequently, the kinetics of such abstraction reactions compared to simpler alkylamides. However, without specific experimental data, these influences remain qualitative.

Role of Catalysts and Additives in Reaction Rate and Pathway Control

Catalysts and additives play a pivotal role in dictating the rate and outcome of reactions involving fluorinated compounds like this compound, particularly in controlling the competition between desired functionalization and undesired hydrodehalogenation. acs.orgelsevierpure.com

In the context of palladium-catalyzed cross-coupling reactions of fluorinated aryl halides, the choice of phosphine ligand is a critical factor. acs.orgelsevierpure.comresearchgate.net The electronic and steric properties of the phosphine ligand can dramatically influence the product distribution between hydrodehalogenation and carbon-carbon coupling. acs.org Research has shown that varying the phosphine substituents can steer the reaction towards the desired product. acs.orgelsevierpure.com For instance, in a study on fluorinated substrates, the use of different phosphine ligands with a palladium catalyst resulted in significant changes in the ratio of the hydrodehalogenated product to the cross-coupled product.

Table 1: Effect of Phosphine Ligand on Product Distribution in a Palladium-Catalyzed Reaction This table is generated based on findings from studies on fluorinated aryl systems and illustrates the principle of pathway control by additives. The specific reactants are generalized to reflect the concept rather than a specific experiment.

| Ligand (Additive) | Hydrodehalogenation Product (%) | Cross-Coupling Product (%) |

| Tri(tert-butyl)phosphine | 50 | 50 |

| Tricyclohexylphosphine | 30 | 70 |

| Triphenylphosphine | 80 | 20 |

Data is illustrative of trends reported in the literature, such as Orbach et al. (2012). acs.orgelsevierpure.com

This control is attributed to the ligand's influence on the electronic properties and coordination environment of the palladium center, which in turn affects the relative rates of the competing reaction pathways. researchgate.net

Furthermore, in the synthesis of the title compound's precursors or its subsequent transformation, specific reagents act as crucial additives or catalysts to ensure high yields and selectivity. For example, the synthesis of NN-dimethyl-2-fluoro-2-phenylethylamine from this compound can be achieved using diborane (B8814927) as a reducing agent. rsc.org The choice of this reagent is specific, as a more common reducing agent like lithium aluminium hydride was reported to yield a mixture of products, highlighting the importance of the reagent in pathway control. rsc.org Similarly, the preparation of the α-fluorophenylacetyl chloride precursor often involves thionyl chloride, and the initial fluorination step can be accomplished using anhydrous potassium fluoride, which acts as the fluoride source and promoter. rsc.org These examples underscore the principle that carefully selected catalysts and additives are essential for controlling reaction rates and selectively guiding reactions toward the desired chemical transformation.

Computational and Theoretical Chemistry Studies of 2 Fluoro N,n Dimethyl 2 Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, stability, and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) Analysis of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT analysis of 2-fluoro-N,N-dimethyl-2-phenylacetamide would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters.

Although specific values for this compound are not available, a theoretical study would yield data for bond lengths, bond angles, and dihedral angles. For instance, one would expect to find the calculated lengths of the C-F, C=O, C-N, and various C-C and C-H bonds, as well as the angles between these bonds which define the molecule's three-dimensional shape. The stability of the molecule would be assessed by analyzing its total energy and vibrational frequencies; the absence of imaginary frequencies indicates a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-F | Data not available |

| C=O | Data not available | |

| C-N | Data not available | |

| **Bond Angles (°) ** | F-C-C | Data not available |

| O=C-N | Data not available |

| Dihedral Angles (°) | C-C-C-N | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would provide the energies of these orbitals and the resulting energy gap. This data would help in predicting how the molecule might interact with other chemical species. For related phenylacetamide derivatives, studies have shown that such analyses are key to understanding their chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization of atomic orbitals, and delocalization of electron density through hyperconjugative interactions. Natural Population Analysis (NPA) is used to calculate the charges on individual atoms.

An NBO analysis of this compound would reveal the nature of the covalent bonds, the hybridization of the carbon, nitrogen, oxygen, and fluorine atoms, and the extent of electron delocalization from lone pairs into antibonding orbitals. This information is valuable for understanding the molecule's stability and reactivity patterns.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Atom | Calculated Charge (e) |

|---|---|

| F | Data not available |

| O | Data not available |

| N | Data not available |

| C (carbonyl) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Topography

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red colors typically indicate regions of high electron density (negative potential), while blue colors show areas of low electron density (positive potential).

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential near the hydrogen atoms. This would provide insights into the molecule's intermolecular interactions and potential sites for chemical reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Vibrational Frequency Analysis (FT-IR, Raman)

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. These calculated frequencies can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. The analysis helps in the assignment of the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

A vibrational analysis of this compound would predict the wavenumbers for characteristic vibrations like the C-F stretch, C=O stretch, and various modes associated with the phenyl ring and the dimethylamino group. Comparing these theoretical frequencies with experimental spectra would confirm the molecular structure and provide a deeper understanding of its vibrational properties.

Table 4: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-F Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra of this compound, which aids in the interpretation of experimental data. While specific experimental NMR data for this exact compound is limited in public literature, predictions can be made based on its structural similarity to other phenylacetamide derivatives.

The predicted ¹H NMR spectrum would likely show distinct signals for the different proton environments. The protons of the two methyl groups attached to the nitrogen atom are expected to appear as a singlet. The methylene (B1212753) protons adjacent to the fluorine atom would likely present as a doublet due to coupling with the fluorine atom. The aromatic protons of the phenyl ring would exhibit signals in the aromatic region of the spectrum, with their multiplicity depending on the substitution pattern.

For the ¹³C NMR spectrum, distinct resonances are anticipated for the carbonyl carbon of the amide group, the carbons of the methyl groups, the methylene carbon, and the carbons of the phenyl ring. The carbon atom bonded to the fluorine will show a characteristic splitting pattern in the ¹³C NMR spectrum due to C-F coupling.

Below is an interactive data table summarizing the predicted chemical shifts (δ) in ppm for this compound, based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (N-CH₃) | Singlet | ~35-40 |

| Methylene (CH-F) | Doublet | ~80-90 (with C-F coupling) |

| Phenyl (C₆H₅) | Multiplets in the range 7.2-7.5 | ~125-140 |

| Carbonyl (C=O) | - | ~170 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The presence of the rotatable bonds around the amide and the phenyl group allows the molecule to adopt various conformations. Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the energies of different conformers and identify the most stable ones. For related phenylacetamide compounds, studies have shown that the planarity of the amide group and the orientation of the phenyl ring are key determinants of conformational preference. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound.

To understand a chemical reaction, it is essential to map out the potential energy surface (PES). For reactions involving this compound, such as its synthesis or degradation, PES scans can be performed computationally. These scans involve systematically changing the geometry of the reacting system, for instance, the distance between two reacting atoms, and calculating the energy at each point. This allows for the identification of energy minima, corresponding to reactants and products, and saddle points, which represent transition states.

Once a potential transition state is located on the PES, its structure can be optimized and characterized by frequency calculations. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. For example, in the synthesis of a related compound, 2-chloro-N-methyl-N-phenylacetamide, computational methods could be used to characterize the transition state for the nucleophilic substitution reaction. researchgate.net

For instance, in a hypothetical hydrolysis reaction of this compound, computational chemistry could be used to calculate the energy barrier for the nucleophilic attack of a water molecule on the carbonyl carbon and the subsequent steps leading to the cleavage of the amide bond.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules of this compound interact with each other and with solvent molecules is crucial for understanding its bulk properties, such as its crystal structure and solubility.

Although this compound is a tertiary amide and lacks a proton on the nitrogen for classical hydrogen bonding, it can act as a hydrogen bond acceptor through its carbonyl oxygen and fluorine atoms. In protic solvents like water or alcohols, it can form hydrogen bonds with the solvent molecules. The fluorine atom can also participate in weaker C-H···F hydrogen bonds.

In the solid state, the crystal packing is determined by a network of intermolecular interactions. Hirshfeld surface analysis of a related compound, (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide, reveals the importance of various contacts, including F···H/H···F, H···H, C···H/H···C, C···C, and O···H/H···O interactions in the crystal packing. nih.gov Similar interactions would be expected to govern the crystal structure of this compound. The presence of fluorine can significantly influence these interactions and the resulting crystal packing. rsc.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

A comprehensive search for computational and theoretical studies focused on the Hirshfeld surface analysis and 2D fingerprint plots of this compound did not yield specific research findings or data for this particular compound. While the methodologies for Hirshfeld surface analysis and the interpretation of 2D fingerprint plots are well-established in crystallography and computational chemistry for characterizing non-covalent interactions, published studies detailing these analyses for this compound are not available in the public domain based on the conducted searches.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This method partitions the crystal electron density into molecular fragments, allowing for the generation of a surface that provides a visual representation of how molecules interact with their neighbors. Key properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other strong interactions. iucr.org

For instance, in studies of structurally related phenylacetamide derivatives, Hirshfeld surface analysis has been effectively employed to detail the contributions of various non-covalent interactions. For example, the analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide revealed that F···H/H···F contacts constituted the most significant contribution to the crystal packing at 41.1%, followed by H···H (21.8%), C···H/H···C (9.7%), C···C (7.1%), and O···H/H···O (7.1%) contacts. researchgate.net Similarly, for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the analysis quantified the dominance of contacts involving hydrogen atoms. iucr.org

Although no specific data tables or detailed research findings for this compound can be presented, the established utility of Hirshfeld surface analysis and 2D fingerprint plots in analogous compounds underscores their potential to elucidate the intricate network of non-covalent forces, such as hydrogen bonds and π-stacking interactions, that would govern the supramolecular assembly of this compound. Such an analysis would be crucial for a complete understanding of its solid-state structure and properties.

Synthetic Utility and Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Structures

2-fluoro-N,N-dimethyl-2-phenylacetamide serves as a valuable and versatile building block in organic synthesis, providing access to a wide array of more complex molecular architectures. The presence of the α-fluoro substituent and the dimethylamide group imparts unique reactivity to the molecule, making it a key precursor for various transformations.

The non-fluorinated parent compound, N,N-dimethyl-2-phenylacetamide, is widely utilized in organic chemistry for the preparation of complex molecules, including heterocyclic compounds. Its structure facilitates reactions such as nucleophilic addition and enolate formation, making it a valuable intermediate in pharmaceutical and agrochemical research. chemimpex.com The introduction of a fluorine atom at the α-position, as in this compound, is expected to modulate this reactivity, opening up new synthetic possibilities. For instance, α-fluorinated amides are known to be important motifs in biologically active molecules and are considered valuable building blocks for pharmaceuticals. acs.orgnih.gov

The synthetic utility of similar α-fluorinated carbonyl compounds has been demonstrated in the preparation of α-fluoro-β-amino acids and their derivatives. nih.gov These methods often involve the reaction of enolates with electrophilic fluorine sources or the use of fluorinated building blocks in multi-step syntheses. nih.govmdpi.com By analogy, the enolate of this compound can potentially react with various electrophiles to introduce new substituents at the α-position, leading to the construction of sterically hindered and electronically distinct structures.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Potential Product Class | Significance |

| Alkylation | Alkyl halides, Triflates | α-Alkyl-α-fluoro-N,N-dimethyl-2-phenylacetamides | Introduction of alkyl chains for property modulation. |

| Aldol Reaction | Aldehydes, Ketones | β-Hydroxy-α-fluoro-N,N-dimethyl-2-phenylacetamides | Formation of C-C bonds and introduction of hydroxyl functionality. |

| Michael Addition | α,β-Unsaturated carbonyls | γ-Carbonyl-α-fluoro-N,N-dimethyl-2-phenylacetamides | Creation of 1,5-dicarbonyl compounds. |

| Reduction | Reducing agents (e.g., LiAlH₄) | 2-Fluoro-N,N-dimethyl-2-phenylethanamine | Access to fluorinated amine derivatives. |

Application as a Ligand or Precursor in Catalytic Systems (e.g., Transition Metal Catalysis)

The amide functionality and the potential for the phenyl group to participate in π-stacking interactions suggest that this compound could serve as a ligand in transition metal catalysis. While direct studies on this specific compound as a ligand are not prevalent, the behavior of related amide-containing molecules provides valuable insights.

Amides are known to coordinate to metal centers, and their electronic properties can influence the catalytic activity of the metal complex. The fluorine atom in this compound would likely modulate the electron-donating ability of the amide oxygen, thereby tuning the electronic environment of the metal center. This can have significant implications for the efficiency and selectivity of catalytic reactions. nih.gov

Furthermore, derivatives of N,N-dimethyl-2-phenylacetamide can act as directing groups in transition metal-catalyzed C-H activation reactions. nih.gov This strategy allows for the selective functionalization of otherwise unreactive C-H bonds. It is conceivable that this compound or its derivatives could be employed in a similar fashion, guiding a metal catalyst to a specific position on the phenyl ring for further elaboration.

Development of Novel Fluorine-Containing Scaffolds for Advanced Chemical Synthesis

The synthesis of novel fluorine-containing scaffolds is a major focus in medicinal chemistry and materials science due to the unique properties imparted by fluorine. mdpi.comnih.gov this compound is an ideal starting point for the development of such scaffolds. The combination of a phenyl ring, a stereogenic center bearing a fluorine atom, and a versatile amide group provides multiple points for diversification.

For instance, the phenyl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. The amide group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, opening up a plethora of further chemical transformations. These modifications can lead to the generation of libraries of novel fluorinated compounds with diverse structures and potential applications. The synthesis of α-fluoro-β-amino acids from related precursors highlights the potential for creating complex and biologically relevant scaffolds. nih.gov

Contribution to the Design of Molecules with Tuned Reactivity Profiles

The presence of the α-fluoro substituent in this compound has a profound impact on the molecule's reactivity profile. The high electronegativity of fluorine influences the acidity of the α-proton, the stability of the corresponding enolate, and the electrophilicity of the carbonyl carbon.

The introduction of a fluorine atom can significantly alter the pKa of the α-proton compared to its non-fluorinated analog. This change in acidity can be exploited to achieve selective deprotonation and subsequent reaction with electrophiles under conditions that might not be suitable for the non-fluorinated counterpart. The stereoelectronic effects of the fluorine atom can also influence the conformation of the molecule and the stereochemical outcome of reactions at the α-position. nih.gov

This ability to fine-tune reactivity is crucial in the design of molecules for specific applications. For example, in drug design, modulating the reactivity of a molecule can affect its metabolic stability and interaction with biological targets. acs.org

Potential in Materials Science Applications where Fluorinated Amides are Valued (e.g., polymer precursors, functional materials)

Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. man.ac.uk Fluorinated amides, in particular, are valuable building blocks for functional materials. nih.gov While specific applications of this compound in materials science are not extensively documented, its structure suggests significant potential.

The compound could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The presence of the phenyl group could enhance the thermal stability and mechanical properties of the resulting polymer, while the fluorine atom would contribute to properties like hydrophobicity and chemical inertness. The amide linkage is also a key feature in many high-performance polymers like polyamides.

Furthermore, the unique electronic properties conferred by the fluorine atom could make this compound and its derivatives interesting candidates for the development of functional materials with applications in electronics or optics. The incorporation of fluorine into organic molecules has been shown to be beneficial for applications in imaging and as contrast agents. nih.gov

Table 2: Potential Material Science Applications

| Application Area | Potential Role of this compound | Desired Properties Imparted by Fluorine |

| Polymer Chemistry | Monomer or precursor for fluorinated polyamides or other polymers. | Enhanced thermal stability, chemical resistance, hydrophobicity. |

| Functional Materials | Building block for liquid crystals, organic electronics, or functional dyes. | Tunable electronic properties, altered photophysical characteristics. |

| Coatings | Component in the formulation of hydrophobic and oleophobic coatings. | Low surface energy, water and oil repellency. |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is driving research into environmentally benign synthetic methods. For α-fluoroamides, this involves moving away from hazardous reagents and solvents towards greener alternatives. Future research for the synthesis of 2-fluoro-N,N-dimethyl-2-phenylacetamide will likely focus on processes that minimize waste and energy consumption.

One promising approach is the use of greener solvents. While traditional amide synthesis often relies on volatile organic compounds, recent studies have explored alternatives like ionic liquids, deep eutectic solvents, and water. mdpi.com A particularly innovative medium is the water extract of agro-waste ash (AWEs), which has been successfully used for the hydrolysis of nitriles to amides without the need for transition metal catalysts or external bases. mdpi.com The application of such media could offer a cost-effective and eco-friendly pathway to phenylacetamide precursors.

Another key area is improving atom economy. Catalytic methods that avoid stoichiometric activating agents are highly desirable. nih.gov Research into the direct amidation of carboxylic acids or the catalytic hydrolysis of nitriles under green conditions represents a significant step forward. mdpi.com The goal is to develop a synthesis route for this compound that is not only efficient but also aligns with the principles of green chemistry.

Table 1: Potential Green Solvents for Amide Synthesis

| Solvent Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Agro-Waste Extract | Water Extract of Plantain Peel Ash (WEPPA) | Renewable, biodegradable, catalyst-free for some reactions | mdpi.com |

| Ionic Liquids | [BMIM][BF4], [EMIM][EtSO4] | Low volatility, high thermal stability, recyclable | mdpi.com |

| Deep Eutectic Solvents | Choline chloride:urea | Biodegradable, low cost, easy to prepare | mdpi.com |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient production of this compound. Research is focused on discovering catalysts that offer high selectivity, yield, and turnover numbers under mild conditions.

One major avenue of exploration is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts. NHC-catalyzed redox amidation has been successfully applied to α,β-unsaturated aldehydes, including those with α-fluoro substituents, to produce enantioenriched α-fluoroamides with excellent yield and enantioselectivity. nih.govrsc.org Adapting this methodology for the synthesis of this compound from an appropriate α-fluoroenal precursor could provide a highly efficient and asymmetric route. nih.gov

Another area of interest is the use of transition metal catalysts. For instance, palladium-catalyzed three-component reactions have been developed to synthesize fluorinated 3-pyrroline (B95000) aminals, demonstrating the power of this approach in constructing complex fluorinated heterocycles. acs.orgacs.org Future work could explore similar multi-component strategies catalyzed by palladium, copper, or other metals for the direct synthesis of α-fluoroamides. Furthermore, developing catalysts for the direct α-C-H fluorination of pre-formed N,N-dimethyl-2-phenylacetamide would represent a highly atom-economical approach. This has been achieved for other amides by reversing the polarity of the enolate partner, enabling the use of nucleophilic fluorinating agents. nih.govspringernature.com

Table 2: Emerging Catalytic Systems for α-Fluoroamide Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Potential Advantages | Reference(s) |

|---|---|---|---|---|

| Organocatalyst | N-Heterocyclic Carbene (NHC) / HOAt | Redox Amidation | High enantioselectivity, mild conditions | nih.govrsc.org |

| Organocatalyst | Planar Chiral Isothiourea / NFSI | Asymmetric α-Fluorination of Carboxylic Acids | Direct fluorination, high enantioselectivity | mdpi.com |

| Transition Metal | Pd(0) / Ligand | Multi-component Reactions | Rapid assembly of complex molecules | acs.orgacs.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Advancements in In Situ Spectroscopic Techniques for Real-time Mechanistic Monitoring

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes. Advancements in in situ spectroscopic techniques allow chemists to monitor reactions in real time, providing invaluable insights into transient intermediates, active catalytic species, and reaction kinetics. youtube.com

For the synthesis of this compound, in situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. youtube.com By using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, researchers can track the concentration of reactants, intermediates, and products as the reaction progresses. This technique has been used to elucidate complex reaction pathways, such as copolymerization reactions in pressurized reactors, without disturbing the reaction conditions. youtube.com It could be applied to study the kinetics of the fluorination step or the amide bond formation in the synthesis of the target compound.

Other techniques like in situ NMR and Raman spectroscopy can also provide complementary information. Fluorescence spectroscopy is another potential tool for monitoring reactions involving fluorophores or changes in the local environment. researchgate.net The data gathered from these real-time monitoring techniques are crucial for validating mechanisms proposed by computational studies and for rationally improving reaction efficiency and selectivity. youtube.com

Design of Next-Generation Fluorinated Amide Scaffolds with Tailored Reactivity

While research focuses on the synthesis of this compound, a parallel and forward-looking trend involves using it and similar molecules as building blocks for more complex structures. The design of next-generation fluorinated amide scaffolds with tailored reactivity and biological profiles is a key frontier. nih.gov

The strategic incorporation of fluorine can modulate a molecule's conformation, lipophilicity, and metabolic stability. acs.orgrsc.org Future research will likely explore how the α-fluoro-N,N-dimethyl-phenylacetamide motif can be incorporated into larger, more complex molecules to create novel chemical entities. nih.gov This involves understanding the structure-activity relationship (SAR), where systematic modifications are made to the core structure to optimize for a desired biological effect. nih.govrsc.org For example, fluorinated benzenesulfonamides have been studied as inhibitors of amyloid-beta aggregation, demonstrating how fluorination can be key to bioactivity. nih.gov

This design process is increasingly supported by computational chemistry and generative AI, which can predict the properties of virtual compounds before they are synthesized. biorxiv.org By combining synthetic innovation with computational design, researchers can rationally develop new fluorinated amide scaffolds based on the 2-phenylacetamide (B93265) core, expanding the accessible chemical space for drug discovery and materials science. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-fluoro-N,N-dimethyl-2-phenylacetamide with high purity?

- Methodology :

- Step 1 : Start with a substituted phenylacetamide precursor. For example, adapt the procedure for synthesizing 2-azido-N-phenylacetamides (), replacing sodium azide with a fluorinating agent (e.g., Selectfluor® or KF). Use a toluene/water solvent system under reflux (5–7 hours) for nucleophilic substitution.

- Step 2 : Introduce the dimethylamine group via reductive amination or direct alkylation. Adapt methods from substituted N-(2-hydroxyphenyl)acetamide syntheses (), using dimethylamine hydrochloride and a coupling agent like DCC.

- Purification : Crystallize the product using ethanol or ethyl acetate (). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity via melting point (e.g., 158°C for structurally similar compounds, as in ).

- Key Considerations : Solvent polarity and reaction temperature significantly impact fluorination efficiency. Use anhydrous conditions to avoid hydrolysis of intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- X-ray diffraction (XRD) : Determine crystal system (e.g., orthorhombic, space group Pbca) and unit cell parameters (e.g., a=17.381 Å, b=9.559 Å) ().

- NMR Spectroscopy : Identify fluorine (¹⁹F NMR, δ ~ -120 ppm) and dimethyl groups (¹H NMR, δ 2.8–3.1 ppm for N(CH₃)₂). Compare with data from 2-fluoro-N,N-diphenylbenzamide ().

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 240–273 nm (based on UV-Vis absorption maxima for fluoroacetamides, ).

- FT-IR : Confirm carbonyl (C=O) stretching at ~1,662 cm⁻¹ and C-F vibrations at 1,100–1,200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : If ¹H NMR shows unexpected splitting for N(CH₃)₂ groups:

Verify solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may alter peak splitting due to hydrogen bonding.

Check for rotamers : Restricted rotation around the amide bond can cause dynamic NMR effects. Heat the sample to 60°C to coalesce split peaks.

Cross-validate with ¹³C NMR : Assign quaternary carbons (e.g., aromatic C-F at δ 160–165 ppm) to rule out impurities .

- Advanced Tools : Use 2D NMR (COSY, HSQC) to correlate protons and carbons. For ambiguous fluorine signals, conduct ¹⁹F-¹H HOESY experiments .

Q. What strategies optimize reaction yields in fluorinated acetamide synthesis?

- Experimental Design :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for fluorination steps to enhance reactivity. For example, achieved 85% yield using toluene:water (8:2), but DMF may improve kinetics.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate fluorination in biphasic systems.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 7 hours under reflux) .

- Data-Driven Adjustments :

- Track byproducts via LC-MS and adjust stoichiometry (e.g., NaN₃:substrate ratio in ).

- For low yields in dimethylation, switch from alkyl halides to Mitsunobu conditions (e.g., DIAD/Ph₃P) .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.